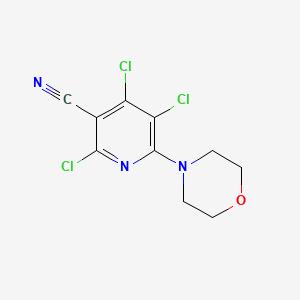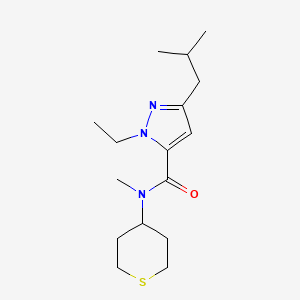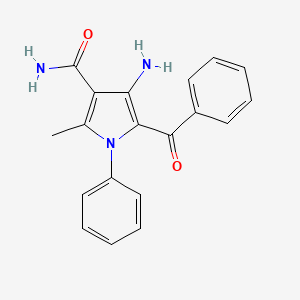![molecular formula C15H22N2O4S B5683834 N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MS-275, is a synthetic compound that belongs to the class of organic compounds known as benzamides. This compound has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The purpose of
Wirkmechanismus
The mechanism of action of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of HDACs, which leads to the acetylation of histones and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the suppression of cancer cell growth. In addition to its anti-cancer activity, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to possess anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. In addition to its anti-cancer activity, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to possess anti-inflammatory and neuroprotective effects. Specifically, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide selectively targets HDAC1 and HDAC3, which are known to play a key role in cancer cell growth. However, one limitation of using N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its potential toxicity. N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to be toxic to some normal cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to treat a wider range of cancers. Another area of interest is the investigation of the anti-inflammatory and neuroprotective effects of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential use of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in combination with other anti-cancer agents is an area that warrants further investigation.
Synthesemethoden
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide is synthesized by reacting 2-methoxy-4-(1-piperidinylsulfonyl)aniline with propionyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its anti-cancer activity. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide promotes the acetylation of histones, which leads to a more open chromatin structure and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the suppression of cancer cell growth.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-15(18)16-13-8-7-12(11-14(13)21-2)22(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBQOWRXJBRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-4-(piperidine-1-sulfonyl)-phenyl]-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)



![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)
![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)